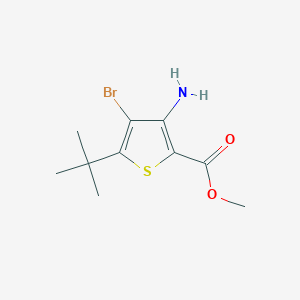

Methyl 3-amino-4-bromo-5-tert-butylthiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

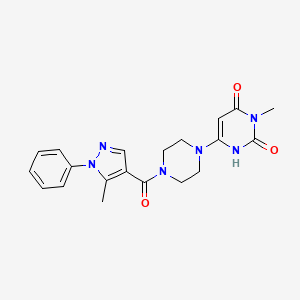

“Methyl 3-amino-4-bromo-5-tert-butylthiophene-2-carboxylate” is a chemical compound . It is a solid substance with a molecular weight of 214.31 . The IUPAC name for this compound is "methyl 3-amino-5-(tert-butyl)-1H-1lambda3-thiophene-2-carboxylate" .

Molecular Structure Analysis

The InChI code for this compound is "1S/C10H16NO2S/c1-10(2,3)7-5-6(11)8(14-7)9(12)13-4/h5,14H,11H2,1-4H3" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“Methyl 3-amino-4-bromo-5-tert-butylthiophene-2-carboxylate” is a solid substance . It has a molecular weight of 214.31 . The compound should be stored in a refrigerator .Aplicaciones Científicas De Investigación

Crystal Structure and Computational Insights

Research has delved into the crystal structure and computational study of related thiophene derivatives, highlighting their importance in organic synthesis, medicine, dyes, and pesticides. Single crystal X-ray diffraction analysis of Methyl-3-aminothiophene-2-carboxylate reveals its crystallization in the monoclinic crystal system, showing potential for various inter- and intra-interactions due to its amino and carboxyl groups, which can further augment the study and application of Methyl 3-amino-4-bromo-5-tert-butylthiophene-2-carboxylate in related fields (Tao et al., 2020).

Synthesis and Reactivity

Another aspect of research focuses on the synthesis and reactions of thiophene derivatives, showcasing the versatility of these compounds. For instance, the synthesis of alkyl 2-bromomethyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates and their reactions with nucleophilic agents offer insights into the reactivity of similar thiophene compounds, suggesting pathways for creating tertiary amines and corresponding sulfides, which may extend to the compound (Pevzner, 2003).

Material Science and Polymer Chemistry

The compound's potential utility is also investigated in material science, particularly in the synthesis and characterization of alanine functionalized oligo/polythiophenes. This research demonstrates the compound's applicability in creating monomers for polymer chemistry, which could lead to advancements in electronic and photovoltaic applications, thereby highlighting its importance beyond medicinal applications (McTiernan & Chahma, 2010).

Advanced Synthetic Methods

Furthermore, the exploration of advanced synthetic methods, such as the one-pot Gewald synthesis of 2-aminothiophenes, showcases the compound's role in facilitating the development of efficient synthetic routes. This research provides a foundation for the synthesis of 2-aminothiophene-3-carboxylates with various aryl groups, potentially leading to novel applications in organic synthesis and pharmaceuticals (Tormyshev et al., 2006).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with this compound are H302, H315, H319, and H335 , which indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

methyl 3-amino-4-bromo-5-tert-butylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2S/c1-10(2,3)8-5(11)6(12)7(15-8)9(13)14-4/h12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMAVRBGTCDLHPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=C(S1)C(=O)OC)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2980692.png)

![5-chloro-N-[2-(4-isopropylanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2980697.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2980699.png)

![2-[Cyclohexyl(methyl)carbamoyl]benzoic acid](/img/structure/B2980704.png)